

# Spectroscopic Characterization of 2-(3-bromophenyl)-2-methyloxirane: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Oxirane, 2-(3-bromophenyl)-2-methyl-
CAS No.:	73761-78-1
Cat. No.:	B13525747

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## Introduction

2-(3-bromophenyl)-2-methyloxirane is a halogenated aromatic epoxide of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, a reactive oxirane ring and a functionalizable bromophenyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic data of 2-(3-bromophenyl)-2-methyloxirane, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.

The molecular structure of 2-(3-bromophenyl)-2-methyloxirane is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Figure 1: Molecular Structure of 2-(3-bromophenyl)-2-methyloxirane.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(3-bromophenyl)-2-methyloxirane, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of 2-(3-bromophenyl)-2-methyloxirane is predicted to exhibit distinct signals for the aromatic protons, the oxirane ring protons, and the methyl group protons.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.60	t	1H	H-2'
~7.45	dt	1H	H-4'
~7.35	m	1H	H-6'
~7.25	t	1H	H-5'
3.15	d	1H	Oxirane CH (Ha)
2.85	d	1H	Oxirane CH (Hb)
1.70	s	3H	-CH <sub>3</sub>

Interpretation and Rationale:

- Aromatic Region (7.25-7.60 ppm):** The four protons on the bromophenyl ring will appear as a complex multiplet pattern in this region. The electron-withdrawing effect of the bromine atom

and the oxirane ring influences their chemical shifts. The proton ortho to the bromine (H-2') is expected to be the most deshielded.

- Oxirane Protons (2.85-3.15 ppm): The two diastereotopic protons on the oxirane ring (Ha and Hb) are expected to appear as two doublets due to geminal coupling. Their chemical shifts are in the typical range for epoxide protons. Data for 2-methyloxirane shows signals around 2.4-3.0 ppm, and the adjacent phenyl group in the target molecule will cause a downfield shift.<sup>[1]</sup>
- Methyl Protons (1.70 ppm): The three protons of the methyl group are chemically equivalent and will therefore appear as a singlet. The proximity to the oxygen atom and the aromatic ring places this signal at a characteristic downfield position compared to a simple alkyl methyl group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Assignment
~142	C-1' (quaternary)
~133	C-3' (quaternary, C-Br)
~131	C-6'
~130	C-5'
~128	C-4'
~125	C-2'
~60	C-2 (quaternary, oxirane)
~55	C-3 (oxirane)
~22	-CH <sub>3</sub>

## Interpretation and Rationale:

- **Aromatic Carbons (122-142 ppm):** The six aromatic carbons will show distinct signals. The carbon atom attached to the bromine (C-3') will be significantly influenced by the halogen's electronegativity and is predicted to be around 122 ppm. The ipso-carbon (C-1') attached to the oxirane ring will also be a quaternary signal in the downfield region.
- **Oxirane Carbons (55-60 ppm):** The two carbon atoms of the oxirane ring are expected in this region. The quaternary carbon (C-2) will be more deshielded than the methylene carbon (C-3).
- **Methyl Carbon (~22 ppm):** The methyl carbon will appear as a signal in the aliphatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(3-bromophenyl)-2-methyloxirane will be characterized by absorptions corresponding to the aromatic ring, the oxirane ring, and C-H bonds.

## Predicted Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Asymmetric oxirane ring stretch (C-O-C)
~880	Medium	Symmetric oxirane ring stretch ('ring breathing')
~780	Strong	C-Br stretch

## Interpretation and Rationale:

- Aromatic and Aliphatic C-H Stretches: The bands above  $3000\text{ cm}^{-1}$  are characteristic of C-H stretches in aromatic rings, while those slightly below  $3000\text{ cm}^{-1}$  are typical for aliphatic C-H stretches from the methyl and oxirane groups.[2]
- Oxirane Ring Vibrations: The characteristic absorptions for the oxirane ring are the C-O-C asymmetric stretch around  $1250\text{ cm}^{-1}$  and the symmetric "ring breathing" mode around  $880\text{ cm}^{-1}$ . [3][4] The exact positions can vary with substitution.
- C-Br Stretch: The carbon-bromine bond will exhibit a strong absorption in the fingerprint region, typically around  $780\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/z	Ion Structure	Interpretation
212/214	$[\text{C}_9\text{H}_9\text{BrO}]^+$	Molecular ion ( $\text{M}^+$ ) peak with characteristic 1:1 ratio for bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ )
183/185	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Loss of the ethylidene radical ( $\bullet\text{CH}-\text{CH}_2$ ) from the molecular ion
155/157	$[\text{C}_6\text{H}_4\text{Br}]^+$	Loss of CO from the $[\text{C}_7\text{H}_4\text{BrO}]^+$ fragment
104	$[\text{C}_7\text{H}_5\text{O}]^+$	Phenylketene radical cation, loss of $\text{Br}\bullet$ from $[\text{C}_7\text{H}_4\text{BrO}]^+$
76	$[\text{C}_6\text{H}_4]^+$	Benzyne radical cation, loss of HBr from the molecular ion

Interpretation and Rationale:

- **Molecular Ion Peak:** The most critical piece of information is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at  $m/z$  212 and 214, corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively.[5]
- **Major Fragmentation Pathways:** The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom or  $\text{HBr}$ . [6] The oxirane ring can undergo cleavage to produce characteristic fragments. The loss of an ethylidene radical is a plausible fragmentation pathway for the oxirane ring. The formation of the bromophenyl cation ( $[\text{C}_6\text{H}_4\text{Br}]^+$ ) is also a common fragmentation pattern for brominated aromatic compounds.

## Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-(3-bromophenyl)-2-methyloxirane in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

### IR Spectroscopy

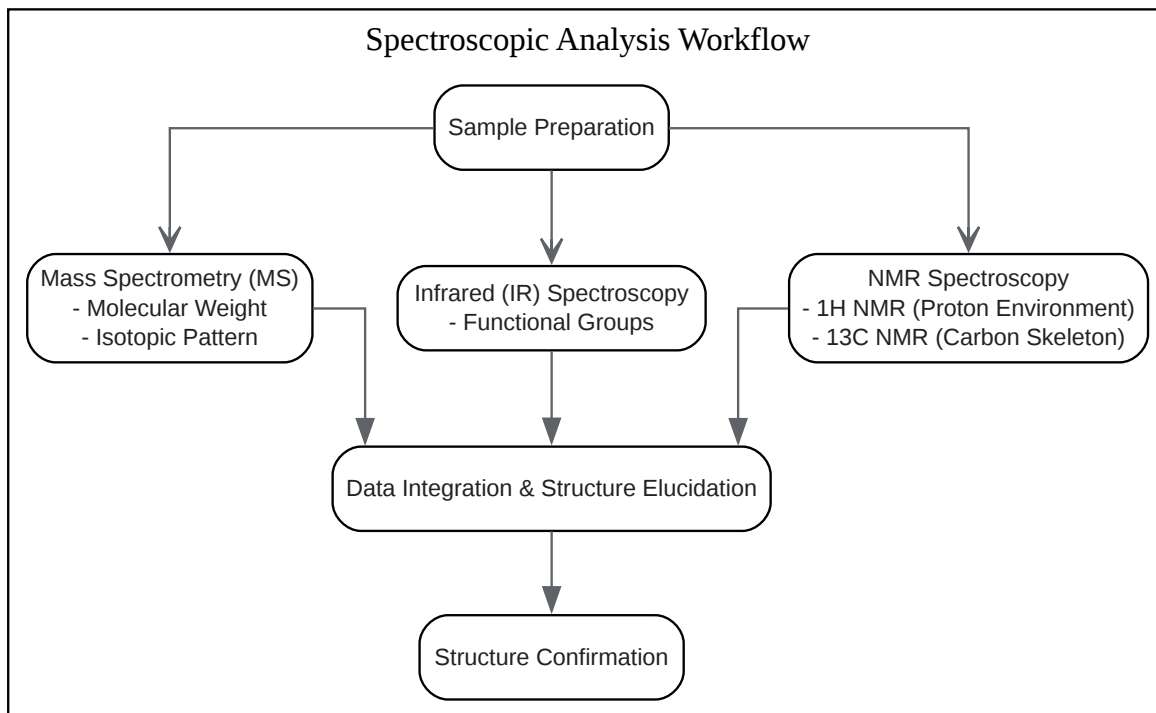
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrument:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- **Ionization:** Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for instance, from  $m/z$  50 to 300.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like 2-(3-bromophenyl)-2-methyloxirane.



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Figure 2: General workflow for spectroscopic analysis.

## Conclusion

The comprehensive spectroscopic analysis of 2-(3-bromophenyl)-2-methyloxirane, integrating  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. This guide, by detailing the predicted spectral features and the rationale behind their interpretation, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented protocols and workflow further offer a practical approach to the spectroscopic analysis of this and other novel chemical entities, ensuring scientific integrity and facilitating advancements in drug development and related fields.

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